Product packaging for Urotensin II (114-124), human acetate(Cat. No.:)

Urotensin II (114-124), human acetate

Cat. No.: B15497280
M. Wt: 1448.6 g/mol
InChI Key: VWAGQTHHXBECDB-JYIBAOCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Urotensin II (114-124), human acetate (CAS: 251293-28-4) is an 11-amino acid cyclic peptide with the sequence H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH, stabilized by a disulfide bridge between Cys⁵ and Cys¹⁰ . It is derived from the cleavage of prepro-urotensin II and acts as a potent endogenous agonist for the G protein-coupled receptor GPR14 (UT receptor) . This peptide exhibits species-specific physiological effects, including vasoconstriction, modulation of cardiac function, and involvement in inflammatory and fibrotic pathways .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H89N13O20S2 B15497280 Urotensin II (114-124), human acetate

Properties

Molecular Formula

C66H89N13O20S2

Molecular Weight

1448.6 g/mol

IUPAC Name

acetic acid;(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(7S,13S)-10-(4-aminobutyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C64H85N13O18S2.C2H4O2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36;1-2(3)4/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95);1H3,(H,3,4)/t34-,40+,42?,43?,44+,45+,46+,47?,48?,49+,52+,53+;/m1./s1

InChI Key

VWAGQTHHXBECDB-JYIBAOCVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2CSSCC(NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC(=O)C(NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N.CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Molecular Weight : 1388.57 g/mol
  • Receptor Affinity : Binds to GPR14 with high specificity (EC₅₀ ≈ 0.3–3 nM in human tissues) .
  • Expression : Predominantly in cardiovascular tissues, kidneys, and the central nervous system .

Pathophysiological Roles:

  • Hypertension : Elevated plasma levels correlate with endothelial dysfunction and vascular remodeling .
  • Atherosclerosis : Promotes foam cell formation and chemotaxis of inflammatory cells in arterial walls .
  • Kidney Disease : Upregulated in diabetic nephropathy, contributing to fibrosis via collagen I/III overexpression .

Comparison with Similar Compounds

Urotensin II (114-124), human acetate shares functional and structural similarities with other vasoactive peptides but differs in receptor specificity, potency, and clinical implications. Below is a detailed comparison:

Urotensin II vs. Endothelin-1 (ET-1)

Parameter This compound Endothelin-1 (ET-1) References
Structure 11-amino acid cyclic peptide 21-amino acid linear peptide
Receptor GPR14 (UT receptor) ETA/ETB receptors
Vasoconstrictor Potency 10–100× more potent than ET-1 in human coronary arteries Less potent in human vessels
Expression in Hypertension Upregulated in cardiovascular organs of hypertensive rats Correlates with vascular hypertrophy
Clinical Relevance Potential biomarker for atherosclerosis Targeted by FDA-approved drugs (e.g., bosentan)

Key Findings :

  • In hypertensive rats, Urotensin II mRNA levels in the aorta increased 4.2-fold compared to ET-1’s 2.5-fold rise .
  • Urotensin II induced 80% maximum vasoconstriction in human coronary arteries at 10 nM, whereas ET-1 required 100 nM .

Urotensin II vs. Urotensin II-Related Peptide (URP)

Parameter This compound Urotensin II-Related Peptide (URP) References
Structure 11-amino acid cyclic peptide 8-amino acid truncated peptide
Receptor Specificity Binds GPR14 with high affinity Binds GPR14 but with lower potency
Biological Effects Vasoconstriction, fibrosis, inflammation Modulates cardiac hypertrophy
Cellular Proliferation Promotes vascular smooth muscle cell growth Limited proliferative effects

Key Findings :

  • URP’s EC₅₀ for GPR14 activation is ~10 nM vs. Urotensin II’s 0.3 nM .

Urotensin II vs. Somatostatin

Parameter This compound Somatostatin References
Structure Cyclic disulfide-bridged peptide Cyclic 14- or 28-amino acid peptide
Receptor GPR14 Somatostatin receptors (SSTR1–5)
Primary Function Vasoconstriction, fibrosis Inhibits hormone secretion (e.g., GH, insulin)
Pathological Role Promotes atherosclerosis Antiproliferative in neuroendocrine tumors

Key Differences :

  • Urotensin II’s vasoconstrictive effects are 100× more potent than somatostatin’s .
  • Somatostatin analogs (e.g., octreotide) are clinically used, whereas Urotensin II antagonists remain experimental .

Urotensin II vs. Urantide (Receptor Antagonist)

Parameter This compound Urantide References
Activity Full agonist for GPR14 Competitive antagonist for GPR14
Effect on Blood Pressure Species-dependent: pressor (rats) or depressor (rabbits) Blocks UII-induced vasoconstriction
Therapeutic Potential Pro-fibrotic effects limit direct use Reduces renal fibrosis in preclinical models

Key Findings :

  • In conscious rabbits, 100 µg Urotensin II caused a 12 mmHg depressor response, whereas urantide reversed this effect .
  • Urantide reduced collagen I/III expression by 60% in diabetic nephropathy models .

Q & A

Basic Research Questions

Q. What experimental methods are used to characterize the structural stability of Urotensin II (114-124), human acetate under physiological conditions?

  • Methodological Answer :

  • Circular Dichroism (CD) Spectroscopy can assess secondary structure (e.g., α-helix, β-sheet) under varying pH and temperature conditions .
  • Nuclear Magnetic Resonance (NMR) resolves the disulfide bridge (Cys5-Cys10) and tertiary folding .
  • Mass Spectrometry verifies molecular integrity (C₆₄H₈₅N₁₃O₁₈S₂; MW 1388.57) and detects oxidation/degradation products .
    • Key Data :
TechniqueParameter MeasuredExample Findings
CD Spectroscopyα-helix content40–50% helical structure at pH 7.4
NMRDisulfide bond conformationStable C5-C10 bridge in aqueous buffer

Q. How is receptor binding affinity for GPR14 quantified in vitro?

  • Methodological Answer :

  • Radioligand Binding Assays using [³H]-labeled Urotensin II (114-124) compete with unlabeled peptide to calculate IC₅₀ values .
  • CHO Cell Transfection : GPR14-expressing cells measure cAMP inhibition or calcium flux via FLIPR (Fluorescent Imaging Plate Reader) .
    • Key Data :
Assay TypeReceptor Affinity (Ki)Functional Response (pEC₅₀)
Radioligand0.4–1.8 nMN/A
cAMP InhibitionN/A9.36–11.46

Advanced Research Questions

Q. How can researchers resolve contradictory findings on Urotensin II (114-124)’s dual roles in vasoconstriction and tumor progression?

  • Methodological Answer :

  • Tissue-Specific Knockout Models : Use CRISPR/Cas9 to delete GPR14 in vascular smooth muscle vs. tumor cells to isolate signaling pathways .
  • Transcriptomic Profiling : RNA-seq identifies downstream targets (e.g., RhoA/ROCK for vasoconstriction; PI3K/Akt for proliferation) .
    • Data Contradiction Analysis :
  • Vasoconstriction : EC₅₀ = 1–10 nM in aortic rings .
  • Tumor Effects : Pro-apoptotic at >100 nM in pancreatic cancer cells, but pro-angiogenic at <10 nM .

Q. What in vivo models are optimal for studying Urotensin II (114-124)’s cardiovascular effects?

  • Methodological Answer :

  • Hypertensive Rodent Models : Spontaneously hypertensive rats (SHRs) infused with Urotensin II (114-124) via osmotic pump show dose-dependent blood pressure elevation (5–20 μg/kg/day) .
  • Hemodynamic Monitoring : Telemetry devices measure real-time changes in mean arterial pressure (MAP) and heart rate .
    • Key Parameters :
ModelDose (μg/kg/day)Δ MAP (mmHg)Δ Heart Rate (bpm)
SHR10+25 ± 3+15 ± 5
Normotensive Rat20+10 ± 2No change

Data Interpretation and Experimental Design

Q. How to control for confounding variables when studying Urotensin II (114-124)’s role in insulin secretion?

  • Methodological Answer :

  • Primary Islet Cell Culture : Use glucose-clamped conditions (5 mM vs. 20 mM glucose) to isolate peptide effects .
  • Co-Administration Studies : Block GPR14 with antagonists (e.g., SB-710411) to confirm receptor specificity .
    • Confounding Factors :
  • Endogenous Urotensin II : Measure baseline plasma levels via ELISA (normal range: 1–5 pM) .
  • Cross-Reactivity : Validate antibody specificity in knockout models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.